2-Hydroxy-6-oxo-2,4-heptadienoic acid

Meta-cleavage hydrolase Substrate specificity Carbazole degradation

2-Hydroxy-6-oxo-2,4-heptadienoic acid (HOHD; CAS 7244-95-3), also referred to as 2-hydroxy-6-oxohepta-2,4-dienoic acid, is an α,β-unsaturated monocarboxylic acid that functions as the defining meta-cleavage (extradiol) ring-fission product in bacterial degradation pathways of monocyclic aromatic hydrocarbons, including toluene, ethylbenzene, and xylenes. It is generated by the action of catechol 2,3-dioxygenases (e.g., TodE, XylE) on 3-substituted catechols and is subsequently hydrolyzed by dedicated 2-hydroxy-6-oxohepta-2,4-dienoate hydrolases (EC 3.7.1.25, e.g., TodF, XylF, CumD) to yield 2-oxopent-4-enoate and acetate.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
Cat. No. B1217899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-oxo-2,4-heptadienoic acid
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=C(C(=O)O)O
InChIInChI=1S/C7H8O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyHVZGWILTESYJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-oxo-2,4-heptadienoic acid (HOHD): A Signature Meta-Cleavage Intermediate for Aromatic Pollutant Degradation Research and Enzyme Procurement


2-Hydroxy-6-oxo-2,4-heptadienoic acid (HOHD; CAS 7244-95-3), also referred to as 2-hydroxy-6-oxohepta-2,4-dienoic acid, is an α,β-unsaturated monocarboxylic acid that functions as the defining meta-cleavage (extradiol) ring-fission product in bacterial degradation pathways of monocyclic aromatic hydrocarbons, including toluene, ethylbenzene, and xylenes [1]. It is generated by the action of catechol 2,3-dioxygenases (e.g., TodE, XylE) on 3-substituted catechols and is subsequently hydrolyzed by dedicated 2-hydroxy-6-oxohepta-2,4-dienoate hydrolases (EC 3.7.1.25, e.g., TodF, XylF, CumD) to yield 2-oxopent-4-enoate and acetate [2]. The compound is chemically distinct from its aryl-substituted analog 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA/HOPDA), which arises from biphenyl/PCB degradation, and from 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA), which is produced in cumene (isopropylbenzene) degradation [3].

Why Generic Substitution Fails for 2-Hydroxy-6-oxo-2,4-heptadienoic acid (HOHD) in Meta-Cleavage Enzyme Studies


Meta-cleavage product (MCP) hydrolases exhibit pronounced substrate specificity dictated by the C6 side-chain structure of their cognate dienoate substrates, meaning HOHD-specific hydrolases (TodF, XylF, CumD, EtbD) and HPDA/HOPDA-specific hydrolases (BphD, CarC) are not functionally interchangeable [1]. Purified HOHD hydrolases from Rhodococcus sp. RHA1 are specific for HOHD and show only poor activity toward HPDA, while the RHA1 BphD hydrolase is conversely specific for HPDA; this narrow specificity partitions toluene/ethylbenzene degradation from biphenyl/PCB degradation at the hydrolase step [2]. Consequently, sourcing the correct substrate—authentic HOHD rather than a surrogate meta-cleavage compound—is essential for obtaining valid kinetic constants, for screening hydrolase inhibitors, and for engineering pathway flux in synthetic biology applications targeting monocyclic aromatic pollutant degradation [3].

Quantitative Differentiation Evidence for 2-Hydroxy-6-oxo-2,4-heptadienoic acid (HOHD) Relative to Closest Analogs


CarC Hydrolase Exhibits 40-Fold Preference for HPDA Over HOHD, Demonstrating Pathway-Specific Substrate Discrimination

In the carbazole-degrading bacterium Pseudomonas sp. strain CA10, the purified meta-cleavage compound hydrolase CarC displayed a 40-fold higher specific activity toward 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA, the biphenyl-type substrate) compared with 2-hydroxy-6-oxohepta-2,4-dienoic acid (HOHD, the toluene-type substrate), demonstrating strong enzyme-level discrimination between aryl- and alkyl-substituted meta-cleavage products [1]. This finding underscores that HOHD and HPDA are processed by distinct hydrolase lineages and cannot serve as interchangeable substrates for enzyme characterization.

Meta-cleavage hydrolase Substrate specificity Carbazole degradation

Rhodococcus RHA1 HOHD Hydrolase Is Specific for HOHD Over HPDA, Confirming Narrow Substrate Partitioning

Meta-fission product hydrolases purified from the PCB-degrader Rhodococcus sp. RHA1 grown on biphenyl demonstrated strict substrate specificity: the HPDA hydrolase (BphD) was active only toward HPDA, and the HOHD hydrolase (EtbD) was active toward HOHD, with the latter also showing some activity toward 2-hydroxymuconic semialdehyde (HMSA) but essentially no activity toward HPDA [1]. The two hydrolases share only 35% N-terminal amino acid sequence identity, consistent with their divergent substrate recognition [1]. This near-absolute specificity confirms that HOHD and HPDA define separate metabolic channels even within the same organism.

Rhodococcus PCB degradation Hydrolase specificity

CumD A129V Mutant Shows 4.2–11-Fold Improvement in kcat/Km for HOHD Over Wild-Type, and 1.8–4.7-Fold Over Pseudomonas putida TodF

Engineering of the meta-cleavage product hydrolase CumD from Pseudomonas fluorescens IP01 generated single mutants (A129V, I199V, V227I) with substantially improved catalytic efficiency toward 2-hydroxy-6-oxohepta-2,4-dienoate (6-ethyl-HODA, an HOHD analog). The kcat/Km values of single mutants were 4.2- to 11-fold higher than that of wild-type CumD, and 1.8- to 4.7-fold higher than that of TodF, the native HOHD hydrolase from Pseudomonas putida F1 [1]. The A129V mutant exhibited the highest kcat/Km for HOHD, and its crystal structure was solved at 1.65 Å resolution [1]. These data provide a quantitative benchmark for comparing HOHD hydrolase performance across different enzyme sources and engineered variants.

Enzyme engineering Catalytic efficiency CumD

HOHD Hydrolase Genes etbD1/etbD2 Are Specific to HOHD and Phylogenetically Distinct from bphD, Enabling Pathway-Specific Genetic Selection

Cloning and expression of the etbD1, etbD2, and bphD genes from Rhodococcus sp. RHA1 in Escherichia coli revealed that the bphD gene product was very specific to HPDA, whereas the etbD1 and etbD2 gene products were specific to HOHD; all three gene products exhibited poor activity against the meta-cleavage product of catechol (2-hydroxymuconic semialdehyde) [1]. The deduced amino acid sequences of EtbD1 and EtbD2 clustered with single-ring aromatic hydrolase genes (dmpD, cumD, todF, xylF) and were not closely related to bphD genes from PCB degraders [1]. This genetic-level differentiation provides a molecular rationale for why HOHD—not HPDA—must be used when studying the function of etbD/todF/xylF/cumD-type hydrolase genes.

Gene specificity etbD bphD PCB degradation

HOHD Hydrolases from Distinct Pseudomonas putida Strains Exhibit Conserved Km Values Despite Structural Divergence, Supporting HOHD as a Robust Cross-Strain Substrate

Purification of 2-hydroxy-6-oxo-2,4-heptadienoate hydrolases from two Pseudomonas putida biotype A strains (NCIB 10015 and NCIB 9865) revealed that despite differences in native molecular weight (118,000 vs. 100,000) and subunit size (27,700 vs. 25,000), the two hydrolases exhibited similar Km values, pH optima, and thermal labilities, and attacked the same range of substrates [1]. Neither enzyme was stimulated by Mg²⁺ or Mn²⁺, and both were inhibited by p-chloromercuribenzoate and iodoacetamide [1]. This conservation of kinetic parameters across structurally distinct hydrolases establishes HOHD as a reliable, cross-strain-consistent substrate for comparative enzymology.

Enzyme kinetics Pseudomonas putida Hydrolase comparison

Two Isofunctional HOD Hydrolases from Alcaligenes eutrophus Show Differential Km for HOHD vs. 2-Hydroxymuconic Semialdehyde, Enabling Substrate-Level Enzyme Discrimination

Two isofunctional 2-hydroxy-6-oxohepta-2,4-dienoate (HOD) hydrolases purified from Alcaligenes eutrophus ATCC 17707—the chromosomally encoded HODHI and the plasmid-encoded HODHII—exhibited similar Km values for HOHD, but HODHI had a significantly lower Km for, and higher activity against, 2-hydroxymuconic semialdehyde (HMSA) compared with HODHII [1]. Both hydrolases were generally more active against substrates derived from 3-alkyl-substituted catechols than from 4-alkyl-substituted catechols [1]. This differential Km profile demonstrates that even within the HOHD hydrolase family, individual isoenzymes discriminate between HOHD and closely related aldehydic meta-cleavage products.

Isofunctional enzymes Alcaligenes eutrophus Substrate discrimination

Validated Application Scenarios for 2-Hydroxy-6-oxo-2,4-heptadienoic acid (HOHD) Based on Quantitative Differentiation Evidence


Enzymatic Characterization and Engineering of Toluene/Ethylbenzene Meta-Cleavage Hydrolases (TodF, XylF, CumD, EtbD)

HOHD is the definitive substrate for measuring the kinetic constants (Km, kcat, kcat/Km) of TodF, XylF, CumD, and EtbD hydrolases. The 4.2–11-fold range in catalytic efficiency improvements reported for engineered CumD mutants [1] can only be meaningfully benchmarked using authentic HOHD. Substitution with HPDA or HMSA is not valid, as EtbD1/EtbD2 gene products are specific to HOHD and exhibit poor activity toward HPDA [2], while BphD gene products are conversely specific to HPDA [2]. Procurement of HOHD is therefore mandatory for any study aiming to characterize or engineer this hydrolase subfamily.

Functional Annotation and Validation of Novel Meta-Cleavage Hydrolase Genes in Genome Mining

Phylogenetic analysis demonstrates that HOHD hydrolase genes (etbD, todF, xylF, cumD, dmpD) form a distinct clade separate from HPDA hydrolase genes (bphD) [3]. When functionally annotating putative hydrolase genes identified through genome mining of aromatic-degrading bacteria, HOHD must be employed as the diagnostic substrate for genes clustering within the single-ring aromatic hydrolase clade. Using HPDA as a surrogate would yield false-negative results, as the CarC hydrolase study demonstrates a 40-fold activity ratio in favor of HPDA over HOHD for biphenyl-pathway enzymes [4].

Metabolic Engineering of Pseudomonas and Rhodococcus Strains for Enhanced BTEX Bioremediation

In metabolic engineering efforts targeting improved degradation of benzene, toluene, ethylbenzene, and xylenes (BTEX), HOHD serves as the critical pathway intermediate whose hydrolysis rate governs flux through the lower meta-cleavage pathway [1]. The narrow substrate specificity of HOHD hydrolases—confirmed by the inability of RHA1 HOHD hydrolase to process HPDA [2]—means that heterologous pathway assembly requires matching the HOHD substrate with its cognate hydrolase. Quantitative monitoring of HOHD accumulation or depletion provides a direct readout of pathway bottleneck identification.

Development of High-Throughput Screening Assays for Meta-Cleavage Hydrolase Inhibitors

The conserved Km values for HOHD across structurally divergent hydrolases from different Pseudomonas putida strains [5] and from Alcaligenes eutrophus [6] establish HOHD as a robust, cross-strain-consistent substrate for developing high-throughput screening assays. The differential Km of HODHI vs. HODHII for HOHD versus HMSA [6] further enables the design of dual-substrate screening panels that discriminate between ketone-specific and aldehyde-cross-reactive hydrolase isoforms.

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